N-Acetyl-5-methoxy kynurenamine
Description
Significance within Melatonin (B1676174) Metabolism
AMK is a key downstream product of melatonin metabolism. sigmaaldrich.com The primary pathway for its formation involves the initial conversion of melatonin into an intermediate compound, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). nih.govnih.gov This transformation can occur through enzymatic action or via interactions with reactive oxygen species. nih.govnih.gov Following its formation, AFMK is then enzymatically deformylated to yield AMK. nih.govresearchgate.net
This metabolic process is not merely a degradation route but results in a molecule with distinct biological activities. Studies have shown that melatonin administered systemically can cross the blood-brain barrier and is quickly converted to AMK within brain tissue. nih.gov This suggests that some of the physiological effects previously attributed solely to melatonin may, in fact, be mediated by AMK. For instance, research indicates that AMK has a more potent effect on long-term object memory in mice compared to melatonin or AFMK. nih.gov Furthermore, the concentration of AMK in the hippocampus has been observed to decrease significantly with age, at a rate more pronounced than the decline in melatonin levels. nih.gov
Overview of Kynurenine (B1673888) Pathway Derivations
The formation of AMK is an extension of the kynurenine pathway, which is the principal route for the catabolism of the essential amino acid tryptophan, accounting for about 95% of its degradation. wikipedia.org Tryptophan is a crucial precursor for the synthesis of both serotonin (B10506) and melatonin. youtube.com The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan into N-formylkynurenine. youtube.com
The specific branch leading to AMK from melatonin is often referred to as the kynuramine (B1673886) pathway. wikipedia.org The initial step, the opening of melatonin's indole (B1671886) ring to form AFMK, can be catalyzed by enzymes like indole 2,3-dioxygenase. nih.gov Subsequently, the enzyme formamidase acts on AFMK to remove the formyl group, producing AMK. nih.gov Research has specifically implicated TDO-related metabolism in the conversion of melatonin to AMK within the hippocampus. nih.gov While this pathway is a recognized metabolic route, some studies have noted that under normal physiological conditions, the formation of AFMK and AMK may not represent a major pathway for melatonin disposition in certain species. nih.gov
Historical Perspective on Early Research Discoveries
The first identification of AMK as a metabolite of melatonin dates back to 1974, when Hirata and colleagues reported the in vitro and in vivo formation of two new melatonin metabolites. caymanchem.com They demonstrated that a partially purified enzyme from rabbit brain could catalyze the cleavage of melatonin's pyrrole (B145914) ring to produce N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), which was then further degraded to N-acetyl-5-methoxykynurenamine (AMK) by the action of formamidase. researchgate.net
A decade later, in 1984, a study by Kelly and colleagues further characterized AMK as a brain metabolite of melatonin. nih.gov Their research provided early evidence of its biological activity, showing it to be a potent inhibitor of prostaglandin (B15479496) biosynthesis, an effect not shared to the same degree by melatonin itself. nih.gov Later research in the early 2000s began to uncover the antioxidant properties of the melatonin metabolic pathway, with a 2001 report highlighting that AFMK is a potent free radical scavenger. nih.gov These foundational studies paved the way for current investigations into the specific roles of AMK in various physiological and pathological processes, including its anti-inflammatory actions and effects on memory. nih.govuthscsa.edu
Detailed Research Findings
This table summarizes key research findings on the biological activities and characteristics of N-Acetyl-5-methoxykynurenamine (AMK).
| Area of Research | Finding | Model System | Reference |
|---|---|---|---|
| Neurobiology & Memory | Facilitates long-term object memory consolidation and can rescue age-associated memory impairments. | Young and aging mice | nih.gov |
| Neurobiology & Aging | AMK levels decrease in the hippocampus of old mice to less than 1/10th of the levels in young mice. | Mice | nih.gov |
| Anti-inflammatory Activity | Suppresses the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induced by lipopolysaccharide (LPS). | RAW 264.7 macrophages | wikipedia.orguthscsa.edu |
| Cell Proliferation | Reduces cell proliferation in keratinocytes and cancerous melanocytes. | Human epidermal melanocytes and melanoma cells (in vitro) | wikipedia.org |
| Antioxidant Activity | Identified as a potent scavenger of singlet oxygen. | In vitro chemical assay | caymanchem.com |
| Biosynthesis Inhibition | Acts as a potent, time-dependent inhibitor of prostaglandin biosynthesis. | Bovine and ovine seminal vesicle microsome preparations | nih.gov |
Metabolic Pathway Overview
This table outlines the principal steps in the metabolic conversion of Melatonin to AMK.
| Precursor | Enzyme/Process | Product | Reference |
|---|---|---|---|
| Melatonin | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO), or non-enzymatic oxidation | N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) | nih.govnih.gov |
| N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) | Formamidase | N-Acetyl-5-methoxykynurenamine (AMK) | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQIZOKNUKRKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966880 | |
| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52450-39-2 | |
| Record name | N1-Acetyl-5-methoxykynuramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5-methoxy kynurenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-ACETYL-5-METHOXYKYNURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9B6V6WK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-5-methoxykynuramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Formation Pathways
Enzymatic Pathways
Several enzymes play a crucial role in the conversion of AFMK to AMK. These enzymatic processes are key to the regulated production of AMK in various biological systems.
Role of Arylamine Formamidases
Arylamine formamidases are instrumental in the enzymatic deformylation of AFMK to produce AMK. biomedres.us Research has shown that a partially purified enzyme from rabbit brain can catalyze the oxygenative cleavage of melatonin (B1676174) to AFMK, which is then further degraded to AMK by the action of a formamidase. researchgate.net This indicates a sequential enzymatic process for AMK formation in the central nervous system. researchgate.net
Hemoperoxidase-mediated Formation
Hemoperoxidases, a class of enzymes that includes catalase, also contribute to the formation of AMK from AFMK. biomedres.us It has been reported that catalase can enzymatically convert AFMK, which is formed from melatonin's interaction with hydrogen peroxide, into AMK. researchgate.net This pathway highlights a potential link between oxidative stress and AMK production. researchgate.net
Indoleamine 2,3-Dioxygenase (IDO) Involvement
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine. wikipedia.orgnih.govnih.govfrontiersin.org While primarily known for its role in tryptophan metabolism, IDO is also implicated in the formation of AFMK from melatonin, particularly under inflammatory conditions where superoxide (B77818) anions are abundant. hmdb.ca The subsequent conversion of AFMK to AMK would then proceed via the action of formamidases. nih.govfrontiersin.org
Myeloperoxidase (MPO) Contribution
Myeloperoxidase (MPO), an enzyme abundant in neutrophils, is involved in the initial oxidation of melatonin to AFMK. hmdb.caresearchgate.net This reaction is dependent on the presence of superoxide anions, which are produced in large quantities during inflammation. hmdb.ca Activated leukocytes, when stimulated, can produce significant amounts of AFMK from melatonin, which can then be converted to AMK. researchgate.net Interestingly, AMK itself can be further oxidized by a myeloperoxidase and hydrogen peroxide-dependent reaction. researchgate.net
Non-Enzymatic and Pseudo-Enzymatic Mechanisms
Beyond direct enzymatic catalysis, AMK can also be formed through non-enzymatic and pseudo-enzymatic pathways, often driven by reactive oxygen species.
Free Radical-Mediated Formation
The interaction of melatonin with reactive oxygen species (ROS) can lead to the non-enzymatic formation of AFMK, which is a precursor to AMK. nih.govnih.gov This process is particularly relevant at sites of inflammation where there is increased production of free radicals. researchgate.net Highly reactive species such as the hydroxyl radical and singlet oxygen are capable of directly reacting with melatonin to produce AFMK. hmdb.ca While the direct free radical-mediated conversion of AFMK to AMK is less definitively established, the initial formation of AFMK through these pathways is a critical step. biomedres.us AMK itself is a potent scavenger of various free radicals, including hydroxyl, peroxyl, and carbonate radicals. hmdb.canih.gov
| Pathway Component | Role in AMK Formation | Key Findings |
| Arylamine Formamidases | Enzymatically deformylates AFMK to AMK. biomedres.us | A formamidase in the brain further degrades AFMK to AMK. researchgate.net |
| Hemoperoxidases | Catalyzes the conversion of AFMK to AMK. biomedres.us | Catalase can enzymatically convert AFMK to AMK. researchgate.net |
| Indoleamine 2,3-Dioxygenase (IDO) | Catalyzes the initial oxidation of melatonin to AFMK. hmdb.ca | IDO-catalyzed melatonin oxidation requires superoxide anions. hmdb.ca |
| Myeloperoxidase (MPO) | Oxidizes melatonin to AFMK. hmdb.caresearchgate.net | Activated leukocytes produce AFMK from melatonin. researchgate.net |
| Free Radicals | Mediate the non-enzymatic formation of AFMK from melatonin. nih.govnih.gov | Hydroxyl radicals and singlet oxygen can directly form AFMK. hmdb.ca |
Photocatalytic Generation (UVB/UVC-induced CO Liberation)
N-Acetyl-5-methoxykynurenamine (AMK) can be formed from its immediate precursor, N¹-Acetyl-N²-formyl-5-methoxykynuramine (AFMK), through a photocatalytic process. This reaction is specifically induced by ultraviolet radiation of sufficient energy, namely UVB and UVC light. The process involves the liberation of a carbon monoxide (CO) molecule from the formyl group of AFMK, resulting in the formation of AMK biomedres.us. This non-enzymatic pathway highlights a photochemical route for the generation of AMK.
Singlet Oxygen Interactions
N-Acetyl-5-methoxykynurenamine is a highly potent scavenger of singlet oxygen, a reactive oxygen species. biomedres.usresearchgate.netnih.gov In experimental settings using rose bengal as a photosensitizer, AMK is rapidly destroyed by singlet oxygen, while its precursor, AFMK, remains remarkably inert under the same conditions. researchgate.netnih.govresearchgate.net
Competition experiments have elucidated the relative reactivity of AMK towards singlet oxygen compared to other known scavengers. The efficacy of these scavengers was found to follow a distinct order, with AMK demonstrating the highest reactivity.
Table 1: Comparative Reactivity of Various Compounds with Singlet Oxygen
| Compound | Relative Reactivity |
|---|---|
| diazabicyclo- nih.govnih.govnih.gov-octane (DABCO) | Base Level |
| imidazole | > DABCO |
| 4-ethylphenol | > imidazole |
| Nα-acetylhistidine | > 4-ethylphenol |
| histidine | > Nα-acetylhistidine |
| melatonin | > histidine |
| N-Acetyl-5-methoxy kynurenamine (AMK) | > melatonin (approx. 150 times more effective than DABCO) |
This high reactivity suggests that in environments exposed to UV radiation, such as in skin cells, AMK is likely to be more rapidly consumed by singlet oxygen than it is formed from AFMK researchgate.netnih.gov.
Formation in Oxidative Stress Conditions
The formation of N-Acetyl-5-methoxykynurenamine is closely linked to conditions of oxidative stress. Its precursor, AFMK, can attain remarkably high levels during inflammation and other states of oxidative challenge biomedres.us. AFMK and AMK are believed to be generated from the reactions of melatonin with free radicals nih.gov. The entire pathway, from melatonin to AFMK and then to AMK, is sometimes referred to as a free-radical scavenging cascade, where the metabolites themselves are potent antioxidants nih.gov. While oxidative stress can increase the presence of the precursor AFMK, some studies in mice have indicated that induced oxidative stress did not necessarily boost the formation of AMK, suggesting complex regulatory mechanisms in vivo nih.govnih.gov.
Precursors and Downstream Metabolites
N¹-Acetyl-N²-formyl-5-methoxykynuramine (AFMK) as Immediate Precursor
N¹-Acetyl-N²-formyl-5-methoxykynuramine (AFMK) is the direct and immediate precursor to AMK biomedres.usresearchgate.netresearchgate.netresearchgate.net. AFMK is itself a major metabolite of melatonin, formed through the oxidative cleavage of melatonin's pyrrole (B145914) ring biomedres.usresearchgate.nethmdb.ca. The conversion of AFMK to AMK occurs via deformylation researchgate.netresearchgate.net. This step can be catalyzed by enzymes such as arylamine formamidases or hemoperoxidases, or as previously mentioned, non-enzymatically through photocatalysis by UVB/UVC radiation biomedres.us.
Further Metabolic Transformations of this compound
Once formed, AMK can undergo further metabolic transformations, leading to a variety of products. Research has identified several downstream metabolites formed through reactions with reactive nitrogen species (RNS) and other oxidative processes nih.govresearchgate.net. In vitro studies have also identified hydroxylated and conjugated metabolites nih.gov.
Some of the identified metabolites include:
3-acetamidomethyl-6-methoxycinnolinone (AMMC) nih.gov
N-[2-(6-methoxyquinazolin-4-yl)-ethyl]-acetamide (MQA) nih.gov
hydroxy-AMK nih.gov
glucuronide-conjugated hydroxy-AMK nih.gov
A specific metabolic pathway for AMK involves nitration, leading to the formation of N¹-acetyl-5-methoxy-3-nitrokynuramine (AMNK), also referred to as 3-nitro-AMK nih.govresearchgate.net. This reaction occurs non-enzymatically in the presence of peroxynitrite and physiological concentrations of hydrogen carbonate (bicarbonate) nih.govresearchgate.net. The formation of AMNK involves the interaction of AMK with carbonate radicals and nitrogen dioxide (NO₂), which are formed from the adduct of peroxynitrite and CO₂ nih.govresearchgate.net. This nitrated product is considered a relatively stable physiological metabolite that contributes to the clearance of AMK from tissues nih.gov.
Formation of Stable Cinnolinone and Quinazoline (B50416) Compounds
N-Acetyl-5-methoxykynurenamine (AMK) is a highly reactive molecule that can form stable heterocyclic compounds, notably cinnolinone and quinazoline derivatives. When AMK interacts with reactive nitrogen species (RNS), particularly nitric oxide (•NO), it forms a stable product, 3-acetamidomethyl-6-methoxycinnolinone (AMMC). biomedres.us This reaction is significant because, unlike the nitrosated product of melatonin which can re-donate •NO, AMMC does not, effectively scavenging •NO. biomedres.us
Furthermore, carbamoylating metabolites can convert AMK into another stable compound, N-[2-(6-methoxyquinazolin-4-yl)-ethyl]-acetamide. biomedres.us This pathway highlights the diverse reactivity of AMK and its ability to be transformed into structurally complex and stable molecules within a biological system.
| Reactant with AMK | Resulting Stable Compound | Significance |
| Nitric Oxide (•NO) | 3-acetamidomethyl-6-methoxycinnolinone (AMMC) | Does not re-donate •NO, acting as a terminal scavenger. biomedres.us |
| Carbamoylating metabolites | N-[2-(6-methoxyquinazolin-4-yl)-ethyl]-acetamide | Demonstrates an alternative pathway for AMK transformation. biomedres.us |
Oligomerization and Dimerization
Upon oxidation, N-Acetyl-5-methoxykynurenamine (AMK) forms an adduct-generating intermediate. biomedres.us This reactive intermediate has the capacity to attach to aromatic molecules, including the amino acids tyrosine and tryptophan. biomedres.us This process, known as protein AMKylation, can lead to the inhibition of enzymes through posttranslational modification. biomedres.us For instance, the attachment of AMK to tyrosine residues in receptor tyrosine kinases may explain observed growth inhibition in keratinocytes. biomedres.us While not a direct dimerization of AMK itself, this formation of adducts with proteins represents a form of oligomerization with biological macromolecules.
Tissue and Organ-Specific Formation Dynamics
The formation of N-Acetyl-5-methoxykynurenamine (AMK) is not uniformly distributed throughout the body but exhibits specific dynamics depending on the tissue and organ.
Central Nervous System Distribution and Metabolism (Brain, Cerebrospinal Fluid)
N-Acetyl-5-methoxykynurenamine is a significant metabolite of melatonin within the central nervous system. researchgate.nethmdb.canih.gov When melatonin is administered, it crosses the blood-brain barrier and is rapidly converted to AMK in brain tissue. nih.gov Studies involving intracisternal injection of radiolabeled melatonin in rats have shown that AMK is a major metabolite in the brain. researchgate.netnih.gov
The precursor to AMK, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), has been found in the cerebrospinal fluid (CSF) of patients with viral meningitis, often at concentrations orders of magnitude higher than the nocturnal maximum of melatonin. biomedres.usnih.gov This suggests that under certain pathological conditions, the kynuric pathway of melatonin metabolism is significantly upregulated in the CNS. biomedres.us AMK itself has been shown to be more potent than melatonin and AFMK in enhancing object memory, suggesting its endogenous formation in the brain plays a crucial role in cognitive processes. nih.gov
| Location | Compound Detected | Key Findings |
| Brain | N-Acetyl-5-methoxykynurenamine (AMK) | Major metabolite of melatonin following intracisternal injection. researchgate.netnih.gov Melatonin is immediately converted to AMK in brain tissue. nih.gov |
| Cerebrospinal Fluid (CSF) | N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) | Found in high concentrations in patients with viral meningitis. biomedres.usnih.gov |
Extrapineal Production Sites
While the pineal gland is the primary source of circulating melatonin, the production of melatonin and its metabolites, including N-Acetyl-5-methoxykynurenamine, occurs in numerous other organs in quantities that can exceed those in the pineal gland and circulation by orders of magnitude. biomedres.us However, this extrapineal melatonin is generally not released into the bloodstream in significant amounts. biomedres.us The human epidermis is one such site where N1-Acetyl-5-methoxykynuramine (AMK) is produced. biomedres.us
Influences of Inflammatory Conditions on Formation Rates
The formation of N-Acetyl-5-methoxykynurenamine (AMK) and its precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), is significantly influenced by inflammatory conditions. biomedres.us During inflammation, there is an increase in oxidative stress, which promotes the metabolism of melatonin through the kynuric pathway. biomedres.us Enzymes such as myeloperoxidase (MPO) and indoleamine-2,3-dioxygenase (IDO), which are active during inflammation, catalyze the oxidation of melatonin to AFMK. hmdb.ca
Consequently, AFMK can reach remarkably high levels under inflammatory conditions. biomedres.us For example, in the cerebrospinal fluid of patients with viral meningitis, AFMK concentrations were found to be substantially elevated. biomedres.usnih.gov This increase in AFMK levels can subsequently lead to higher concentrations of AMK through enzymatic deformylation. biomedres.us Both melatonin and its metabolites, AMK and AFMK, have demonstrated anti-inflammatory properties by preventing the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages. wikipedia.orgnih.gov
| Condition | Effect on Formation | Mechanism |
| Inflammation | Increased formation of AFMK and subsequently AMK. biomedres.us | Upregulation of enzymes like IDO and MPO, and increased oxidative stress leading to enhanced melatonin oxidation. hmdb.ca |
| Viral Meningitis | Markedly elevated levels of AFMK in cerebrospinal fluid. biomedres.usnih.gov | Inflammatory response in the central nervous system favoring the kynuric pathway of melatonin metabolism. |
Molecular and Cellular Mechanisms of Action
Reactive Oxygen Species (ROS) Scavenging Capacities
AMK has been shown to be a potent scavenger of various reactive oxygen species, often exhibiting greater efficacy than its precursor, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). biomedres.us Its capabilities extend to quenching some of the most damaging free radicals within biological systems.
AMK demonstrates exceptional efficacy in scavenging the highly reactive hydroxyl radical (•OH). nih.gov Studies using density functional theory have indicated that AMK reacts with •OH at diffusion-limited rates, irrespective of the polarity of the environment. nih.gov This rapid reaction rate underscores its potent •OH scavenging activity. nih.gov The scavenging action of AMK against the •OH has been documented through competition assays, such as with ABTS in a Fenton reaction system and with dimethylsulfoxide (DMSO) in a hemin-catalyzed hydrogen peroxide system. frontierspartnerships.org Three primary mechanisms have been proposed for this interaction: radical adduct formation (RAF), hydrogen transfer (HT), and single electron transfer (SET). nih.gov In aqueous solutions, AMK has been found to react faster than melatonin (B1676174) with hydroxyl radicals. nih.gov
AMK is highly effective in neutralizing peroxyl radicals and preventing subsequent protein damage. nih.gov In oxidative protein destruction assays that utilize peroxyl radical formation, AMK has proven to be highly protective. nih.govresearchgate.net This protective capacity is a key aspect of its antioxidant profile, as peroxyl radicals are significantly involved in the propagation of lipid peroxidation and protein oxidation. mdpi.comnih.gov The ability of AMK to scavenge these radicals helps to interrupt the chain reactions that lead to widespread cellular damage. nih.gov
| Reactive Species | Reactivity of AMK | Precursor (AFMK) Reactivity | Reference |
| Carbonate Radical (CO3•–) | Easily oxidized | Poorly reactive | nih.govtandfonline.com |
AMK is a potent scavenger of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant oxidative damage to cellular components. biomedres.uscaymanchem.com Research has shown that AMK eliminates singlet oxygen more efficiently than other known quenchers like histidine. biomedres.us In in vitro studies, AMK at a concentration of 200 µM was shown to effectively scavenge singlet oxygen. caymanchem.com This scavenging ability is an important part of its antioxidant activity, as singlet oxygen can directly react with lipids and proteins, leading to cellular dysfunction. nih.gov
The broad-spectrum radical scavenging activity of AMK translates into effective protection of vital cellular components from oxidative damage. It has been shown to reduce lipid peroxidation. caymanchem.com For instance, in a mouse model of Parkinson's disease, AMK administration decreased MPTP-induced increases in lipid peroxidation in both the cytosol and mitochondria of the substantia nigra and striatum. caymanchem.com This protection extends to other cellular macromolecules, with studies indicating that the melatonin metabolic pathway, which includes AMK, can mitigate damage to DNA and proteins. mdpi.com By neutralizing a variety of reactive species, AMK helps to maintain cellular integrity and function in the face of oxidative stress. mdpi.com
Reactive Nitrogen Species (RNS) Modulation
AMK is a potent scavenger of reactive nitrogen species (RNS), a class of molecules derived from nitric oxide that can cause nitrosative stress. mdpi.com Its interaction with RNS is a critical component of its protective cellular mechanisms. AMK has been shown to scavenge nitric oxide (•NO) and its toxic derivatives, such as the carbonate and nitrogen dioxide radicals. mdpi.com
Furthermore, AMK plays a role in regulating the production of nitric oxide by downregulating the activity of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). mdpi.combiomedres.us This suppression of NO synthesis reduces the formation of the highly reactive peroxynitrite anion when NO reacts with superoxide (B77818). mdpi.com By both scavenging RNS and inhibiting their enzymatic production, AMK effectively mitigates nitrosative stress and its damaging consequences on mitochondrial components and other cellular structures. mdpi.comresearchgate.net When AMK scavenges •NO, it forms a stable product, 3-acetamidomethyl-6-methoxycinnolinone, which prevents the re-donation of •NO, a characteristic that distinguishes it from other scavengers like melatonin. biomedres.usbiomedres.us
| Enzyme | Effect of AMK | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | mdpi.combiomedres.us |
| Neuronal Nitric Oxide Synthase (nNOS) | Downregulation/Inhibition | mdpi.comresearchgate.net |
Nitric Oxide (NO) Scavenging and Stable Adduct Formation
AMK is a highly effective scavenger of nitric oxide (NO) and its various redox congeners. biomedres.us Unlike its precursor melatonin, which forms an unstable adduct (1-nitrosomelatonin) that can readily redonate NO, AMK's interaction with NO leads to a unique and stable product. biomedres.usresearchgate.net This interaction involves a cyclization reaction where AMK, a substituted aniline, reacts with NO to form a second six-membered ring containing two nitrogen atoms. biomedres.us
The resulting product is 3-acetamidomethyl-6-methoxycinnolinone (AMMC), a remarkably stable compound that does not release NO. biomedres.us This process effectively eliminates NO and prevents the formation of unstable nitrosamines, which can occur with other anilines. biomedres.us The formation of this stable cinnolinone derivative distinguishes AMK's NO scavenging mechanism from that of other tryptophan metabolites. biomedres.us
Peroxynitrite and CO2-Adduct Scavenging
AMK's scavenging activity extends to other reactive nitrogen species, including products derived from peroxynitrite. It is a potent scavenger of carbonate radicals, which are products of the CO2-adduct of peroxynitrite. biomedres.usresearchgate.nethmdb.ca This capability further underscores its role in mitigating nitrosative stress.
Regulation of Nitric Oxide Synthases (NOS) Activity
Beyond direct scavenging, AMK actively modulates the production of nitric oxide by regulating the activity of nitric oxide synthase (NOS) enzymes. It has been shown to be both an inhibitor and a downregulator of neuronal and inducible NOS isoforms. researchgate.net
AMK is a potent inhibitor of neuronal nitric oxide synthase (nNOS) activity, demonstrating greater efficacy than melatonin both in vitro and in vivo. nih.govresearchgate.net Research has shown that AMK inhibits nNOS in a dose-dependent manner. nih.gov While its half-maximal inhibitory concentration (IC50) is in the micromolar range, a significant 20% inhibition of nNOS activity can be achieved at concentrations as low as 10⁻¹¹ M. biomedres.usnih.gov
The mechanism of inhibition is non-competitive, occurring through AMK's binding to the Ca²⁺-calmodulin (CaCaM) complex, which is essential for nNOS activation. nih.govresearchgate.net In vivo studies in rats showed that AMK administration resulted in a significant reduction in striatal nNOS activity, highlighting that AMK is likely the active metabolite responsible for the nNOS inhibition previously attributed to melatonin. nih.govresearchgate.net
| Compound | IC50 Value | Concentration for 20% Inhibition | Mechanism |
|---|---|---|---|
| N-Acetyl-5-methoxykynurenamine (AMK) | 70 µM | 10⁻¹¹ M | Non-competitive (binds to Ca²⁺-calmodulin) |
| Melatonin | >1 mM | 10⁻⁹ M | - |
AMK exerts significant anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS). biomedres.uswikipedia.org Studies using lipopolysaccharide (LPS)-activated macrophages demonstrated that AMK, along with melatonin, prevented iNOS activation and consequently reduced the production of nitric oxide. wikipedia.orgnih.gov This effect also extends to the mitochondrially targeted subform of iNOS (mt-iNOS). biomedres.us In animal models of Parkinson's disease, a condition associated with iNOS induction, AMK was shown to prevent the induction of mitochondrial iNOS, reduce nitrosative stress, and restore mitochondrial function. nih.gov This downregulation of iNOS is a key component of AMK's anti-inflammatory properties. biomedres.usnih.gov
Enzyme Activity Modulation
In addition to its effects on the nitric oxide system, AMK modulates the activity of other critical enzymes involved in physiological and pathological processes.
Cyclooxygenase (COX) Inhibition
AMK is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. biomedres.usnih.govnih.gov Specifically, AMK has been shown to suppress the activation of the inducible isoform, cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. wikipedia.orgnih.gov
In studies with LPS-activated macrophages, AMK prevented the activation of COX-2, leading to a reduction in the production of prostaglandin (B15479496) E₂ (PGE₂). wikipedia.orgnih.gov Importantly, this inhibitory action is selective for COX-2, as AMK was found to not affect the protein levels of the constitutive isoform, cyclooxygenase-1 (COX-1). biomedres.usnih.gov This selectivity suggests that AMK may act as an anti-inflammatory agent without the side effects commonly associated with non-selective COX inhibitors. nih.gov The inhibitory effect of AMK on prostaglandin synthesis was identified in early research, which noted its structural resemblance to fenamate inhibitors of COX. nih.gov
| Target Enzyme | Effect of AMK | Resulting Change |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Prevents activation/Downregulates | Reduced Prostaglandin E₂ (PGE₂) production |
| Cyclooxygenase-1 (COX-1) | No effect on protein levels | - |
| Inducible Nitric Oxide Synthase (iNOS) | Prevents activation/Downregulates | Reduced Nitric Oxide (NO) production |
Myeloperoxidase Inhibition
N-Acetyl-5-methoxykynurenamine has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. biomedres.us Myeloperoxidase plays a critical role in the inflammatory response by producing hypochlorous acid (HOCl), a potent oxidizing agent. Research conducted on neutrophils has demonstrated that AMK can inhibit MPO activity, leading to a significant reduction in HOCl concentrations. biomedres.us This inhibitory effect is a specific characteristic of AMK, as it is not observed with its direct precursor, AFMK. biomedres.us
Post-Translational Modification of Proteins: AMKylation
AMK can covalently bind to proteins, a form of post-translational modification termed "AMKylation." This process is initiated when AMK is oxidized, forming a reactive intermediate that can then form adducts with proteins. biomedres.us
Mechanism of Adduct Formation with Aromatic Amino Acids (e.g., Tyrosine, Tryptophan)
The mechanism of AMKylation involves the oxidized AMK intermediate readily attaching to aromatic amino acid residues within proteins, specifically tyrosine and tryptophan. biomedres.us This reaction leads to the formation of a stable covalent bond between the AMK molecule and the protein. This capacity for adduct formation suggests a pathway through which AMK can directly alter protein structure and, consequently, function. biomedres.us
Impact on Enzyme Function and Signaling Pathways (e.g., Receptor Tyrosine Kinases)
The covalent modification of proteins via AMKylation, particularly at tyrosine residues, can lead to the inhibition of enzyme activity. biomedres.us This has significant implications for cellular signaling. For instance, the modification of receptor tyrosine kinases (RTKs) has been proposed as a potential mechanism to explain the growth-inhibitory effects of AMK observed in keratinocytes. biomedres.us By binding to tyrosine residues on these receptors, AMK may interfere with phosphorylation events that are crucial for downstream signaling cascades, thereby modulating pathways involved in cell proliferation and growth. biomedres.us
Table 1: Effects of AMKylation on Protein Function
| Target Class | Specific Residue(s) | Observed/Proposed Outcome | Cellular Consequence |
|---|---|---|---|
| Enzymes | Tyrosine | Inhibition of catalytic activity biomedres.us | Altered metabolic or signaling output |
Mitochondrial Function Modulation
AMK has been shown to exert protective effects on mitochondria, the primary sites of cellular energy production and key regulators of cell death pathways. biomedres.us
Mitochondrial Protection Mechanisms
AMK contributes to mitochondrial protection and functional improvement through several mechanisms. biomedres.us A significant action is the downregulation of inducible nitric oxide synthase (iNOS), including its mitochondrially targeted isoform (mt-iNOS). biomedres.usnih.gov Over-induction of iNOS and mt-iNOS can lead to excessive nitric oxide production, contributing to mitochondrial damage and oxidative stress. By preventing the induction of mt-iNOS, AMK reduces oxidative and nitrosative stress and helps restore the activity of mitochondrial components like complex I. nih.gov These protective actions are crucial in conditions associated with mitochondrial dysfunction. nih.gov Furthermore, AMK is a potent scavenger of various reactive oxygen species (ROS), which directly protects mitochondrial structures from oxidative damage. biomedres.ushmdb.ca
Table 2: Mitochondrial Protective Actions of AMK
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Regulation | Inducible Nitric Oxide Synthase (iNOS/mt-iNOS) | Downregulation of expression/activity | biomedres.usnih.gov |
| Stress Reduction | Oxidative/Nitrosative Stress | Reduction of damaging reactive species | nih.gov |
| Complex Restoration | Mitochondrial Complex I | Restoration of activity | nih.gov |
Attenuation of Calcium-Mediated Mitochondrial Dysfunction
AMK plays a role in mitigating mitochondrial dysfunction driven by calcium (Ca2+) overload. biomedres.us The compound's ability to inhibit both inducible (iNOS) and neuronal (nNOS) nitric oxide synthases is key to this process. The reduction in the activity of these enzymes is expected to lead to a decrease in both cytosolic and mitochondrial Ca2+ levels. biomedres.us By helping to maintain calcium homeostasis, AMK can attenuate the overexcitation and subsequent mitochondrial damage that is often mediated by excessive intracellular calcium, thereby preserving mitochondrial function. biomedres.us
Comparative Research and Structure Activity Relationship Studies
Comparison with Melatonin (B1676174) and Other Indoleamine Metabolites (e.g., AFMK, AK)
N¹-Acetyl-5-methoxykynuramine (AMK) is a significant metabolite of melatonin, formed via the kynuric pathway, which involves the oxidative cleavage of the indole (B1671886) ring of melatonin. biomedres.usresearchgate.net The initial product is N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), which is then deformylated to produce AMK. biomedres.usnih.gov AMK's biological activities often differ significantly from its parent compound, melatonin, and its direct precursor, AFMK, as well as the related analog N¹-acetylkynuramine (AK).
Antioxidant and Radical Scavenging Properties: AMK demonstrates potent antioxidant properties, in some cases exceeding those of melatonin and its other metabolites. biomedres.usnih.gov It is an effective scavenger of highly reactive species like hydroxyl (•OH), peroxyl, and carbonate radicals. biomedres.usnih.govhmdb.ca Studies have shown that AMK's antioxidant capabilities are superior to its precursor AFMK and its analog AK. nih.govtandfonline.com While melatonin is also a potent antioxidant, the scavenging activities of its metabolites, including AFMK and AMK, create what is described as a "scavenging cascade reaction," where the antioxidant effect is propagated through successive molecules. researchgate.netnih.gov Unlike AFMK, AMK is readily oxidized by carbonate radicals. nih.govtandfonline.com However, AMK is a poor scavenger of superoxide (B77818) anions in the absence of catalysts. nih.govtandfonline.com
Anti-Inflammatory Activity: Melatonin, AFMK, and AMK all exhibit anti-inflammatory properties by preventing the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response. wikipedia.orgnih.gov This action leads to a reduction in the production of prostaglandin (B15479496) E₂ and nitric oxide. wikipedia.org An early study identified AMK as a potent inhibitor of prostaglandin biosynthesis, significantly more powerful than aspirin. nih.govbiomedres.us Furthermore, AMK has been shown to inhibit the enzyme myeloperoxidase in neutrophils, an effect not shared with AFMK. biomedres.us
Effects on Nitric Oxide Synthase (NOS): AMK is a potent inhibitor of neuronal nitric oxide synthase (nNOS). biomedres.usresearchgate.net Comparative studies show that both melatonin and AMK inhibit nNOS activity in a dose-dependent manner, while AFMK does not. researchgate.netsigmaaldrich.cn Notably, AMK is a significantly more potent inhibitor than melatonin, with a much lower IC₅₀ value (70 µM for AMK vs. >1 mM for melatonin). researchgate.net Research suggests that AMK is the active metabolite responsible for nNOS inhibition, and this effect is achieved through its binding to the Ca²⁺-calmodulin complex. researchgate.net
Cognitive and Neurological Functions: Recent studies have highlighted the role of AMK in cognitive processes, particularly memory. When administered after training, AMK demonstrated a more potent effect on long-term object memory in mice compared to both melatonin and AFMK. nih.govnaturalhealthresearch.org This suggests that AMK's memory-enhancing effects are related to memory consolidation. nih.gov The inhibition of the metabolic pathway from melatonin to AMK was found to disrupt long-term memory, indicating that endogenous AMK may play a crucial role in this process. nih.gov
| Biological Activity | AMK (N¹-Acetyl-5-methoxykynuramine) | Melatonin | AFMK (N¹-acetyl-N²-formyl-5-methoxykynuramine) | AK (N¹-acetylkynuramine) |
|---|---|---|---|---|
| Hydroxyl Radical Scavenging | Potent scavenger biomedres.usnih.gov | Potent scavenger researchgate.net | Less potent than AMK nih.govtandfonline.com | Less potent than AMK nih.govtandfonline.com |
| COX-2/iNOS Inhibition | Prevents activation wikipedia.orgnih.gov | Prevents activation wikipedia.orgnih.gov | Prevents activation wikipedia.orgnih.gov | Not specified |
| nNOS Inhibition | Potent inhibitor (IC₅₀ ≈ 70 µM) researchgate.net | Inhibitor (IC₅₀ > 1 mM) researchgate.net | No significant inhibition researchgate.net | Not specified |
| Long-Term Memory Enhancement | More potent than Melatonin and AFMK nih.govnaturalhealthresearch.org | Enhances memory nih.govnaturalhealthresearch.org | Less potent than AMK nih.govnaturalhealthresearch.org | Not specified |
| Myeloperoxidase Inhibition | Inhibits biomedres.us | Not specified | Does not inhibit biomedres.us | Not specified |
Structure-Activity Relationships Governing Biological Functions
The unique chemical structure of AMK is fundamental to its diverse biological activities, distinguishing it from its parent indoleamine, melatonin. The cleavage of melatonin's pyrrole (B145914) ring to form the kynuramine (B1673886) structure results in significant changes in chemical reactivity and biological interactions.
The N²-amino group in the AMK molecule is a key structural feature responsible for its high reactivity towards certain radicals. wikipedia.org This functional group is crucial for its potent scavenging of reactive oxygen and nitrogen species. biomedres.us A particularly important reaction involves nitric oxide (•NO). While melatonin can be nitrosated to form 1-nitrosomelatonin, this product can readily release •NO. In contrast, AMK scavenges all NO redox congeners and undergoes a cyclization reaction to form a stable compound, 3-acetamidomethyl-6-methoxycinnolinone. biomedres.usresearchgate.net This stable cinnolinone structure prevents the re-donation of •NO, representing a terminal scavenging action. biomedres.usbiomedres.us
Furthermore, the kynuramine structure of AMK, which resembles that of fenamate inhibitors of prostaglandin biosynthesis, is thought to contribute to its potent inhibitory effect on cyclooxygenase (COX) enzymes. nih.gov The interaction of AMK with neuronal nitric oxide synthase (nNOS) is also structure-dependent. It inhibits nNOS via a non-competitive mechanism that involves binding to the Ca²⁺-calmodulin (CaM) complex, a critical co-factor for the enzyme's activity. researchgate.net Studies indicate that AMK has a higher affinity for CaM than melatonin, which may explain its superior inhibitory effects on nNOS. naturalhealthresearch.org
Upon oxidation, AMK can form an intermediate that generates adducts, allowing it to attach to aromatic structures like tyrosine and tryptophan residues in proteins. biomedres.usbiomedres.us This "protein AMKylation" at tyrosine residues may be the mechanism behind its ability to inhibit certain enzymes, such as receptor tyrosine kinases, which could explain its observed antiproliferative effects in keratinocytes. biomedres.usbiomedres.us
Analog Synthesis and Modification for Functional Analysis
The synthesis and modification of AMK and its analogs are crucial for investigating its biological functions and for developing quantitative analytical methods. The primary route for obtaining AMK is through the metabolism or chemical conversion of melatonin.
Synthesis from Melatonin: The synthesis of AMK's direct precursor, AFMK, can be achieved through the oxidative pyrrole ring cleavage of melatonin. nih.gov This reaction can be mediated by enzymes like indoleamine 2,3-dioxygenase or through non-enzymatic processes involving reactive oxygen species. researchgate.netnih.gov An optimized laboratory synthesis method for AFMK involves the peroxidase-mediated oxidation of melatonin, using chlorpromazine (B137089) as a co-catalyst, which significantly increases the yield and reduces the reaction time compared to non-catalyzed methods. nih.gov Following the synthesis of AFMK, AMK is produced through a deformylation step. nih.gov This can occur enzymatically via arylamine formamidases or non-enzymatically. biomedres.us
Synthesis of Labeled Analogs: For precise quantification in biological samples, stable isotope-labeled internal standards are essential. The synthesis of deuterated melatonin (melatonin-D₃) has been accomplished by reacting 5-methoxytryptamine (B125070) with deuterated acetyl chloride. nih.gov Subsequently, labeled AFMK (AFMK-D₃) can be produced through the photooxidation of melatonin-D₃. nih.gov These labeled analogs are critical for use in liquid chromatography-tandem mass spectrometry (LC/ESI/MS-MS) assays, enabling accurate measurement of melatonin and AFMK in plasma and other biological matrices. nih.gov
Synthesis of Kynurenamine Analogs for Functional Studies: To explore the structure-activity relationship of kynuramines, researchers have designed and synthesized a series of nNOS inhibitors based on the kynurenamine structure. researchgate.net This approach allows for the systematic modification of the molecule to identify the chemical moieties essential for its inhibitory activity against specific enzymes like nNOS, providing insights into the pharmacophore and guiding the development of more potent or selective compounds. researchgate.net
Q & A
Q. How is N-Acetyl-5-methoxy kynurenamine synthesized and metabolized in biological systems?
this compound is a brain metabolite of melatonin, formed via the enzymatic activity of indoleamine-2,3-dioxygenase (IDO) and formamidase. IDO catalyzes the cleavage of melatonin’s indole ring, producing N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), which is subsequently de-formylated by formamidase to yield this compound. This pathway is conserved across vertebrates and highlights its role in melatonin catabolism .
Q. What are the primary biological functions of this compound identified in current research?
Key functions include:
- Prostaglandin biosynthesis inhibition : Potently suppresses cyclooxygenase (COX) activity, reducing prostaglandin production in neuronal and inflammatory contexts (IC₅₀ values in nanomolar ranges) .
- Antioxidant activity : Scavenges singlet oxygen (¹O₂) and reactive nitrogen species (e.g., peroxynitrite), with a radical scavenging capacity comparable to melatonin .
- Immunomodulation : Regulates cytokine release and neutrophil activity, potentially mitigating oxidative stress in inflammatory diseases .
Advanced Research Questions
Q. How does this compound inhibit prostaglandin biosynthesis at the molecular level?
Mechanistic studies suggest competitive inhibition of COX enzymes, particularly COX-2, by binding to the active site and disrupting arachidonic acid conversion. Kelly et al. (1984) demonstrated >90% inhibition of prostaglandin synthesis in bovine seminal vesicle microsomes at 100 µM, with structural analogs showing reduced efficacy, indicating specificity in the kynurenamine scaffold . Methodologically, enzyme activity assays (e.g., spectrophotometric monitoring of oxygen consumption) and molecular docking simulations are critical for elucidating binding modes .
Q. What methodological challenges arise when quantifying this compound in vivo, and how can they be addressed?
Challenges include low endogenous concentrations (picomolar-nanomolar ranges), rapid metabolism, and matrix interference in biological samples. Solutions involve:
- High-sensitivity techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
- Sample stabilization : Immediate freezing of tissues/fluids to prevent enzymatic degradation .
- Validation : Cross-reactivity testing against structurally similar metabolites (e.g., AFMK) to ensure specificity .
Q. How can researchers reconcile discrepancies in the reported inhibitory effects of this compound on different nitric oxide synthase (NOS) isoforms?
While initial studies reported 65% inhibition of neuronal NOS (nNOS) at 1 mM , later work identified greater selectivity for inducible NOS (iNOS) in derivatives with urea/thiourea moieties (e.g., compound 5n: IC₅₀ = 12 µM for iNOS vs. 180 µΜ for nNOS) . Discrepancies may arise from assay conditions (e.g., substrate concentrations, cofactor availability) or structural modifications. Comparative studies using isoform-specific inhibitors and molecular dynamics simulations (e.g., analyzing active-site hydrogen bonding) are recommended to clarify selectivity .
Q. How should experimental designs be optimized to evaluate the antioxidant efficacy of this compound?
Key approaches include:
- In vitro assays : ABTS⁺ and DPPH radical scavenging assays to quantify electron-donating capacity .
- Cell-based models : UVB-irradiated human keratinocytes to assess protection against lipid peroxidation (e.g., malondialdehyde quantification) .
- In vivo models : Rodent studies measuring glutathione (GSH) levels and superoxide dismutase (SOD) activity in oxidative stress paradigms (e.g., acetaminophen-induced toxicity) .
Q. What structural determinants of this compound contribute to its enzyme selectivity, and how can computational methods aid in rational design?
The kynurenamine scaffold’s methoxy and acetyl groups are critical for COX-2 and iNOS inhibition. Molecular modeling reveals that hydrophobic interactions with Val-349 (iNOS) and hydrogen bonding with Tyr-355 (nNOS) drive isoform selectivity . Density functional theory (DFT) calculations and docking simulations (e.g., AutoDock Vina) can predict binding affinities for novel derivatives, guiding synthesis of analogs with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
